Coenzyme A disulfide is a significant compound in biochemistry, primarily functioning as a redox-active form of coenzyme A. This compound plays a critical role in various metabolic pathways, acting as a carrier for acyl groups and participating in the synthesis and degradation of fatty acids and other biomolecules. The disulfide form is particularly important for its stability and storage capabilities, allowing for prolonged use in biochemical reactions.
Coenzyme A disulfide is derived from coenzyme A through oxidation processes. It can be found in various biological systems, including bacteria and mammals, where it participates in metabolic regulation and redox reactions. The synthesis of coenzyme A disulfide can occur via enzymatic pathways involving coenzyme A disulfide reductase, which helps maintain the balance between reduced and oxidized forms of coenzyme A in cells .
Coenzyme A disulfide belongs to the class of thioesters and is classified as a redox-active compound due to its ability to undergo reversible oxidation and reduction reactions. It is essential for various biochemical functions, including energy metabolism and the synthesis of fatty acids.
The synthesis of coenzyme A disulfide can be approached through several methods:
In microbial fermentation, specific strains are cultured under controlled conditions to maximize the production of coenzyme A disulfide. The purification process often involves chromatographic techniques such as anion exchange chromatography and charcoal absorption to achieve high purity levels . The chemoenzymatic method typically involves cloning and overexpressing biosynthetic enzymes from Escherichia coli, facilitating the conversion of precursors into the desired product .
Coenzyme A disulfide has a complex molecular structure that includes a nucleotide moiety (adenosine), a pantothenic acid derivative, and a thiol group that forms the disulfide bond. The general structure can be represented as follows:
This structure allows it to participate in various biochemical reactions by donating or accepting acyl groups.
The molecular formula for coenzyme A disulfide is C_{21}H_{36}N_{7}O_{16}S_{2}, with a molecular weight of approximately 769.66 g/mol. Its redox potential at physiological pH is around -234 mV, comparable to other important redox couples in cellular metabolism .
Coenzyme A disulfide participates in several key biochemical reactions:
The reduction process is crucial for maintaining the balance between the oxidized and reduced forms of coenzyme A within cells. The enzyme's specificity for substrates containing the 4-phosphopantethiene moiety highlights its role in cellular metabolism .
The mechanism by which coenzyme A disulfide operates involves its participation in redox reactions that influence metabolic pathways. When oxidized, it can interact with proteins through thiol-disulfide exchange, modifying their activity and stability . This modification is particularly relevant under conditions of oxidative stress, where cellular redox states shift.
Studies have shown that protein CoAlation occurs extensively during sporulation in certain bacterial species, indicating a regulatory role for coenzyme A disulfide under stress conditions . The reversible nature of this modification allows cells to respond dynamically to changing environmental conditions.
Relevant analyses indicate that the compound remains stable at room temperature when stored properly, making it suitable for laboratory applications .
Coenzyme A disulfide has several important applications in scientific research:
Coenzyme A-disulfide (CoASSCoA) is the oxidized dimeric form of coenzyme A (CoASH), a ubiquitous cofactor essential for acyl group transfer in central metabolism. Unlike glutathione disulfide (GSSG), which dominates eukaryotic redox systems, CoASSCoA serves as the primary low-molecular-weight (LMW) disulfide substrate for specialized reductases in select prokaryotes and archaea. Biochemically, CoASSCoA forms when two CoASH molecules undergo oxidation, resulting in a disulfide bond between their thiol groups (–SH → –S–S–). The structure retains CoA's signature components: a β-mercaptoethylamine group linked to pantothenate (vitamin B5) via pantetheine-4'-phosphate, and an adenosine-3',5'-diphosphate moiety [5].
The reduction of CoASSCoA is catalyzed by coenzyme A-disulfide reductase (CoADR), a homodimeric flavoenzyme distinct from glutathione reductase. CoADR employs a unique catalytic mechanism involving:
Table 1: Key Biochemical Properties of CoA-Disulfide Reductase
Property | Value/Characteristic | Functional Significance |
---|---|---|
Molecular Mass | ~49 kDa per subunit (dimer) | Quaternary structure essential for activity |
Catalytic Residue | Cys43 (S. aureus) | Forms mixed disulfide intermediate (Cys43-SSCoA) |
Redox Cofactor | FAD | Electron transfer from NADPH to disulfide bond |
Km (CoASSCoA) | 11 ± 2 μM (S. aureus) | High substrate affinity [4] |
Km (NADPH) | 1.6 ± 0.5 μM (S. aureus) | Efficient NADPH utilization [4] |
Inhibitors | Vinyl sulfone CoA-mimetics | Covalently modify Cys43 [7] |
The reduction potential (E°') of the CoASSCoA/2CoASH couple is approximately –234 mV, thermodynamically favorable for cellular reduction processes [1] [5]. This system maintains cytosolic redox homeostasis by regenerating reduced CoASH, which protects proteins from irreversible oxidation through CoAlation – the formation of mixed disulfides between CoASH and critical protein cysteine residues [5].
The emergence of oxygenic photosynthesis imposed selective pressure for antioxidant systems. While eukaryotes and Gram-negative bacteria predominantly evolved glutathione (GSH)-based systems, several prokaryotes and archaea adopted CoA-disulfide as their primary LMW thiol/disulfide redox buffer. This divergence reflects:
Table 2: Evolutionary Distribution of Major Thiol-Disulfide Redox Systems
Organism Group | Dominant LMW Thiol | Reductase Enzyme | Reduction Potential (E°') |
---|---|---|---|
Eukaryotes | Glutathione (GSH) | Glutathione reductase | –240 mV [1] |
Gram-Negative Bacteria | Glutathione (GSH) | Glutathione reductase | –240 mV [3] |
Firmicutes | Coenzyme A (CoASH) | CoA-disulfide reductase | –234 mV [1] |
Actinobacteria | Mycothiol (MSH) | Mycothiol disulfide reductase | –230 mV [1] |
Haloarchaea | γ-Glutamylcysteine (γGC) | γGC reductase | –234 mV [8] |
Thermophilic Archaea | Coenzyme A (CoASH) | CoADR or Sulfur reductase | Variable [8] |
Notably, CoADR belongs to the pyridine nucleotide-disulfide oxidoreductase (PNDOR) superfamily but diverges mechanistically from glutathione reductase:
CoA-disulfide redox systems underpin survival in pathogens, extremophiles, and antibiotic-resistant bacteria through three key physiological roles:
In Staphylococcus aureus and Bacillus anthracis, CoASH concentrations reach millimolar levels, constituting >95% of the LMW thiol pool [4] [5]. CoADR maintains the reduced CoASH/CoASSCoA ratio during oxidative stress:
CoASH serves dual functions:
Archaea exhibit remarkable LMW thiol diversity:
Table 3: Organisms Utilizing CoA-Disulfide Redox Systems
Organism | Domain | Physiological Role | CoADR Characteristics |
---|---|---|---|
Staphylococcus aureus | Firmicutes | Primary redox buffer; virulence factor | Homodimer; Cys43-SSCoA intermediate [4] |
Bacillus anthracis | Firmicutes | Oxidative stress defense in spores | CoADR-RHD fusion protein [7] |
Deinococcus radiodurans | Deinococcus | Radiation resistance | Not characterized |
Pyrococcus furiosus | Archaea | Sulfur reduction in anaerobic respiration | Dual CoADR/sulfur reductase activity [8] |
Halobacterium salinarum | Archaea | Alternative to γGC in high-salt environments | Absent; uses γGC system [8] |
CoADR’s absence in humans makes it a promising antibiotic target:
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